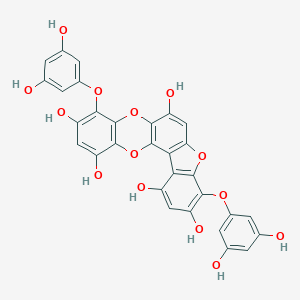

Phlorofucofuroeckol A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phlorofucofuroeckol A 是一种从各种褐藻物种中分离得到的聚酚类化合物,例如海带、海麒麟、黑海带和匍匐海带 . 该化合物以其独特的结构而闻名,该结构包括二苯并-1,4-二恶英和二苯并呋喃元素 . This compound 由于其多种生物活性及其潜在的治疗应用而引起了广泛关注。

准备方法

Phlorofucofuroeckol A 通常使用乙酸乙酯等有机溶剂从褐藻中提取 . 提取过程包括几个步骤,包括干燥藻类、将其研磨成细粉,然后进行溶剂提取。 然后使用柱色谱等技术纯化提取物以分离 this compound .

化学反应分析

Phlorofucofuroeckol A 经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化可以导致形成醌,而还原可以产生氢醌 .

科学研究应用

Cytoprotective Effects

PFF-A has been shown to exhibit cytoprotective properties, particularly in liver cells. A study investigated its effects on tacrine-treated HepG2 cells, demonstrating that PFF-A enhances cell viability in a dose-dependent manner and significantly inhibits reactive oxygen species (ROS) production. The effective concentration (EC50) for PFF-A was found to be 5.7 μM, which is lower than that of the well-known hepatoprotective agent silymarin . This suggests that PFF-A could be a promising candidate for protecting liver cells from oxidative stress and toxicity.

Anti-inflammatory Properties

Research indicates that PFF-A possesses strong anti-inflammatory effects. In a study involving TNF-α/IFN-γ-stimulated HaCaT keratinocytes, PFF-A reduced the expression of various inflammatory cytokines and chemokines while inhibiting the NFκB/MAPK signaling pathway. Additionally, it activated the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This dual action makes PFF-A a potential therapeutic agent for skin inflammatory conditions.

Antimicrobial Activity

PFF-A has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported that PFF-A exhibited the highest minimum inhibitory concentrations (MIC) against MRSA strains, suggesting its potential as an adjunct therapy in treating resistant bacterial infections . The ability of PFF-A to enhance the effectiveness of conventional antibiotics further emphasizes its role in combating antibiotic resistance.

Bone Health Enhancement

Recent studies have highlighted the role of PFF-A in enhancing osteoblastogenesis, which is crucial for bone health. In experiments with murine pre-osteoblasts and human bone marrow-derived mesenchymal stem cells (huBM-MSCs), PFF-A significantly promoted osteoblastic differentiation. It was shown to activate key signaling pathways involved in bone formation, such as BMP and Wnt/β-Catenin pathways . This suggests that PFF-A could be beneficial in treating osteoporosis and other metabolic bone diseases.

Potential in Functional Foods

Given its health benefits, there is growing interest in incorporating PFF-A into functional foods aimed at improving immune responses and reducing inflammation. Studies suggest that products containing PFF-A could be developed to target abnormal immune reactions effectively .

Summary Table of Applications

作用机制

Phlorofucofuroeckol A 的作用机制取决于其应用。 对于其抗菌活性,this compound 抑制耐甲氧西林相关的基因表达和 MRSA 中 PBP2a 的产生 . 在阿尔茨海默病的背景下,它抑制淀粉样蛋白-β25-35 肽的自组装并防止形成富含 β-折叠的结构 . 对于其抗癌活性,this compound 通过与酶结合并阻止其活性来抑制 AKR1B10 .

相似化合物的比较

Phlorofucofuroeckol A 是褐藻中发现的一组聚酚类化合物的一部分。 类似的化合物包括海带多酚、二海带多酚、2-海带多酚和岩藻三酚 A . 这些化合物具有结构相似性,但在其具体的生物活性和作用机制方面有所不同。 例如,二海带多酚和 this compound 均表现出抗炎和抗癌活性,但它们靶向不同的分子途径 . This compound 在抑制淀粉样蛋白-β25-35 聚集和胰岛素糖基化方面的双重作用是独特的,在其他类似化合物中没有观察到 .

生物活性

Phlorofucofuroeckol A (PFF-A) is a phlorotannin derived from the brown algae Ecklonia cava, known for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.

Antioxidant Activity

PFF-A exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). In a study involving Vero cells stimulated with 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH), PFF-A demonstrated a dose-dependent reduction in ROS levels. The compound inhibited lipid peroxidation and apoptosis by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xL, respectively. The results indicated that PFF-A treatment led to cell survival rates of 61%, 77%, and 79% at concentrations of 5.0, 20.8, and 41.5 μM, respectively .

Table 1: Antioxidant Effects of PFF-A on Vero Cells

| Concentration (μM) | Cell Survival Rate (%) | ROS Levels (Fluorescence Intensity) |

|---|---|---|

| 0 | - | 15117 |

| 5.0 | 61 | - |

| 20.8 | 77 | 4371 |

| 41.5 | 79 | - |

Neuroprotective Effects

PFF-A has shown promise in neuroprotection, particularly against glutamate-induced neurotoxicity in PC12 cells. Pretreatment with PFF-A significantly improved cell viability and morphology compared to untreated cells under glutamate stress conditions. This suggests its potential role in protecting neuronal cells from excitotoxic damage .

In another study focusing on noise-induced hearing loss in mice, PFF-A treatment resulted in reduced auditory brainstem response (ABR) threshold shifts, indicating protective effects on hair cells .

Table 2: Neuroprotective Effects of PFF-A in Animal Models

| Treatment Group | ABR Threshold Shift (dB) | Hair Cell Survival (%) |

|---|---|---|

| Saline + Noise | High | Low |

| PFF-A (10 mg/kg) + Noise | Moderate | Moderate |

| High PFF-A (100 mg/kg) + Noise | Low | High |

Anti-Inflammatory Properties

Research has indicated that PFF-A can inhibit inflammatory responses by blocking the TGF-β receptor pathway in human tracheal fibroblasts. This action leads to the suppression of fibrotic markers, suggesting its utility as an anti-fibrotic agent .

Antimicrobial Activity

PFF-A exhibits notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In tests measuring minimum inhibitory concentration (MIC), PFF-A demonstrated an MIC of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Table 3: Antimicrobial Activity of PFF-A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

Case Studies and Research Findings

- Antioxidant Mechanism : A study conducted on Vero cells showed that PFF-A not only scavenged ROS but also inhibited the formation of malondialdehyde, a marker of lipid peroxidation .

- Neuroprotection Against Glutamate : Research indicated that pretreatment with PFF-A improved cell viability in PC12 cells subjected to glutamate toxicity, suggesting its protective role in neurodegenerative conditions .

- Hearing Protection : In a mouse model exposed to loud noise, PFF-A significantly reduced hearing loss and improved hair cell survival rates compared to control groups .

属性

CAS 编号 |

128129-56-6 |

|---|---|

分子式 |

C30H18O14 |

分子量 |

602.5 g/mol |

IUPAC 名称 |

4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |

InChI |

InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |

InChI 键 |

SLWPBUMYPRVYIJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

规范 SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |

Key on ui other cas no. |

128129-56-6 |

同义词 |

1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。